Acetylsalicylic anhydride

Drug Hypersensitivity Protein Acylation Reaction Mechanisms

Accurate quantification of the immunogenic acetylsalicylic anhydride (ASN) impurity in aspirin requires a certified reference standard-generic anhydrides lack specificity. This product solves that need: • Certified reference material for RP-HPLC/spectrophotometry; detects ASN down to 0.0005%. • Unique S-to-N intramolecular acyl transfer reactivity with thiols-irreplaceable for aspirin hypersensitivity studies. • Quantifiable impact on dissolution rate at ≥0.25% concentration; essential for crystal habit and biopharmaceutical research.

Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
CAS No. 1466-82-6
Cat. No. B024242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylsalicylic anhydride
CAS1466-82-6
SynonymsAspirin Impurity F, 2-(Acetyloxy)benzoic Acid 1,1’-Anhydride;  Salicylic Acid Acetate Anhydride; _x000B_2-Acetoxybenzoic Anhydride;  Aspirin anhydride;  Contraflu;  NSC 63848;  NSC 80056;  Pircan;  Vigal;  Acetylsalicylic Acid Impurity D; 
Molecular FormulaC18H14O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C
InChIInChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3
InChIKeyOAWXYINGQXLWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylsalicylic Anhydride: Impurity and Acetylating Agent Overview


Acetylsalicylic anhydride (ASN, C18H14O7, MW 342.30), the symmetrical anhydride of acetylsalicylic acid, is a white solid with a melting point of 80-83°C . This compound is primarily recognized as a known impurity in aspirin (acetylsalicylic acid, ASA) formulations . Beyond its regulatory significance, ASN functions as a specialized acetylating agent in organic synthesis, where its unique reactivity, stemming from the salicylate moiety, enables selective modifications of nucleophiles such as thiols, a property not shared by simpler acylating agents [1].

Impurity reference standard for aspirin analytical quality control
Acetylating agent with thiol-selective S-to-N acyl transfer reactivity

Why Generic Substitution Fails for Acetylsalicylic Anhydride


Generic substitution of acetylsalicylic anhydride (ASN) with common alternatives like acetic anhydride or salicylic anhydride is not scientifically valid for several quantifiable reasons. For pharmaceutical analysis, ASN is a unique, process-specific impurity with a defined, quantifiable impact on the dissolution rate of aspirin formulations at concentrations as low as 0.25% [1]. No other compound can serve as a reference standard for this impurity. For synthesis, ASN exhibits a distinct consecutive kinetic pathway when reacting with thiols, forming a stable amide via an S-to-N intramolecular acyl transfer, a mechanism that simpler acylating agents cannot replicate and which is central to its use in probing aspirin hypersensitivity mechanisms [2]. Furthermore, ASN's physicochemical properties, including a calculated water solubility of 0.082 g/L , fundamentally differ from those of aspirin, meaning its behavior in both analytical and biological systems is not interchangeable.

Acetylsalicylic Anhydride (Target)
Acetic / Salicylic Anhydride (Alternatives)
Unique S-to-N acyl transfer forms stable amide with thiols
Simple S-acetylation only; mechanistic pathway not replicable
Impurity-specific effect on aspirin dissolution rate at ≥0.25%
No equivalent reference standard for dissolution impact
Low water solubility (0.082 g/L); requires controlled handling
Acetic anhydride reacts with water; solubility context differs

Acetylsalicylic Anhydride: Head-to-Head Performance Data


Unique S-to-N Intramolecular Acyl Transfer Mechanism

In a mechanistic study comparing the reactivity of acetylsalicylic anhydride with that of simpler acylating agents, ASN was shown to react with L-cysteine via a unique two-step consecutive kinetic pathway. The reaction of the thiol anion with the anhydride first forms an intermediate thiol ester, which then undergoes a quantitative intramolecular rearrangement to yield a stable amide product, N-(O-acetylsalicyloyl)-2-amino-3-thiopropionic acid [1]. This S-to-N acyl transfer is a specific property of the acetylsalicyloyl moiety and was not observed with N-acetylcysteine, confirming the essential role of the free amino group in this rearrangement [1]. In contrast, acetylation with acetic anhydride yields only a simple S-acetylated product without this intramolecular transfer, representing a fundamentally different reaction outcome and mechanistic pathway .

Reaction mechanism
Head-to-head
S-to-N acyl transfer vs. simple S-acetylation
Unique pathway essential for hypersensitivity-model acylation
Reported mechanistic context; L-cysteine model
Drug Hypersensitivity Protein Acylation Reaction Mechanisms

Impurity Reduces Aspirin Dissolution Rate Above 0.25%

The presence of acetylsalicylic anhydride (ASN) as an impurity in aspirin crystals has a direct, quantifiable impact on the drug's intrinsic dissolution rate. Using a rotating disc method, it was demonstrated that at concentrations exceeding 0.25%, the impurity decreases the dissolution rate of acetylsalicylic acid in 0.1 N hydrochloric acid at 35°C [1]. This finding provides a direct, quantitative link between ASN content and a critical pharmaceutical quality attribute. In contrast, aspirin formulations with ASN levels below this threshold do not exhibit the same rate reduction [1]. Other common impurities, such as salicylic acid, are also monitored but do not share this specific impact on dissolution kinetics, highlighting the unique and quantifiable risk posed by ASN.

Dissolution-rate impact
Head-to-head
Decrease at >0.25% ASN in aspirin
Quantifiable impurity effect on critical quality attribute
Rotating disc, 0.1 N HCl, 35°C
Pharmaceutical Formulation Impurity Profiling Dissolution Testing

High-Sensitivity RP-HPLC Detection in Aspirin Samples

Specialized analytical methods have been developed for the quantification of acetylsalicylic anhydride (ASN) in aspirin samples, underscoring its critical importance as an impurity. A spectrophotometric method allows for the reproducible determination of ASN at levels as low as 0.0005% in acetylsalicylic acid [1]. Furthermore, reversed-phase high-pressure liquid chromatography (RP-HPLC) using a C18 column effectively resolves ASN from aspirin and other impurities such as salicylic acid and acetylsalicylsalicylic acid [2]. This chromatographic resolution is essential for accurate impurity profiling and is a key differentiator from generic detection methods that may not separate these structurally related compounds.

Detection sensitivity
Data to verify
LOD 0.0005% by spectrophotometry; RP-HPLC resolution
High-sensitivity impurity quantification requires certified reference material
Method context; C18 column, water-methanol
Analytical Method Validation Impurity Quantification HPLC Method Development

Solubility Profile Differentiates from Aspirin and Common Anhydrides

The aqueous solubility of acetylsalicylic anhydride (ASN) is calculated to be 0.082 g/L (0.24 mM) at 25°C , a value that is approximately 40-fold lower than that of acetylsalicylic acid (aspirin), which has a reported solubility of about 3.3 g/L at 25°C . This pronounced difference in hydrophilicity has direct implications for sample preparation in analytical workflows and for understanding the behavior of this impurity in biological systems. In contrast, acetic anhydride is highly reactive with water and is miscible rather than having a defined aqueous solubility, while salicylic anhydride also possesses distinct physicochemical properties. This solubility profile justifies the need for specific storage and handling conditions, such as storage at -10°C to -25°C under an inert atmosphere to prevent hydrolysis [1].

Solubility profile
Class-level
ASN ~0.082 g/L vs. aspirin ~3.3 g/L (~40-fold lower)
Aqueous behavior differs; sample preparation must account for low solubility
Calculated solubility; experimental verification recommended
Pre-formulation Studies Physicochemical Characterization Solubility

Primary Application Scenarios for Acetylsalicylic Anhydride


Certified Reference Material for Impurity Quantification

Acetylsalicylic anhydride is the definitive reference standard for quantifying this specific immunogenic impurity in aspirin products. Validated analytical methods, including RP-HPLC and spectrophotometry, require a certified reference material of ASN to achieve the necessary sensitivity (detection down to 0.0005%) and accuracy for quality control and regulatory compliance [1].

Mechanistic Probe for Aspirin Hypersensitivity Research

The unique reactivity of ASN with thiols, involving a consecutive S-acylation and S-to-N intramolecular acyl transfer to form stable amides, makes it an indispensable tool for studying the molecular basis of aspirin hypersensitivity [2]. No other acylating agent replicates this pathway, which is hypothesized to be the mechanism by which ASN acts as a hapten in allergic responses to aspirin.

Critical Reagent for Dissolution Studies in Pre-formulation

Given its quantifiable impact on the dissolution rate of aspirin crystals (decreased rate at concentrations >0.25%), ASN is a key compound for studies investigating the effect of crystal habit and purity on the biopharmaceutical properties of aspirin [3]. Its use as a doping agent in controlled experiments allows formulators to directly correlate impurity levels with dissolution performance.

Application
Selection Property
Validation Focus
Impurity quantification reference standard
Certified ASN reference material with defined purity
RP-HPLC/spectrophotometric method sensitivity and accuracy
Aspirin hypersensitivity mechanistic research
Thiol-selective S-to-N acyl transfer reactivity
Hapten-protein conjugation model validation
Dissolution-rate pre-formulation studies
Known dissolution-rate modifier above 0.25%
Crystal habit-impurity correlation in controlled experiments

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